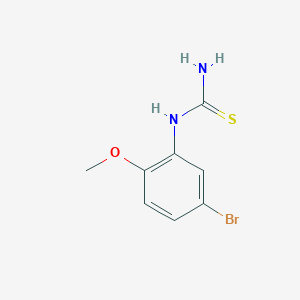

1-(5-Bromo-2-methoxyphenyl) thiourea

Description

Significance of the Thiourea (B124793) Scaffold in Medicinal and Materials Chemistry

The thiourea moiety, characterized by a central carbon atom double-bonded to sulfur and single-bonded to two nitrogen atoms, is a cornerstone in the development of new functional molecules. Its importance stems from its unique structural and electronic properties. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group) allows thiourea derivatives to interact effectively with biological targets such as proteins and enzymes. beilstein-journals.orgnih.gov This has led to the development of a wide array of therapeutic agents with activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov

In materials chemistry, the thiourea backbone is valued for its ability to act as a ligand for metal ions, forming stable coordination complexes. This property is exploited in the design of sensors, catalysts, and corrosion inhibitors. Furthermore, the structural rigidity and potential for intermolecular interactions make thiourea derivatives interesting candidates for the development of novel polymers and crystalline materials.

Overview of Halogenated and Alkoxy-Substituted Thiourea Derivatives

The functionalization of the thiourea core with various substituents allows for the fine-tuning of its chemical and physical properties. The introduction of halogen atoms, such as bromine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Halogenated thiourea derivatives have been extensively studied for their enhanced biological activities. For instance, the presence of a bromine atom can lead to increased antibacterial or anticancer potency. nih.gov

Rationale for Comprehensive Research on 1-(5-Bromo-2-methoxyphenyl)thiourea

The compound 1-(5-Bromo-2-methoxyphenyl)thiourea incorporates both a halogen (bromo) and an alkoxy (methoxy) substituent on the phenyl ring. This specific combination of functional groups makes it a compelling subject for comprehensive investigation. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating effect of the methoxy (B1213986) group can lead to unique electronic properties and biological activities that differ from monosubstituted analogues.

A detailed study of this compound is warranted to understand how these substituents collectively influence its chemical behavior, crystal packing, and potential applications. Such research can provide valuable structure-activity relationship (SAR) data, contributing to the rational design of new thiourea derivatives with optimized properties for either medicinal or materials science applications. While specific research on 1-(5-Bromo-2-methoxyphenyl)thiourea is not extensively documented in publicly available literature, its structural motifs are present in compounds that have shown significant biological activity, suggesting its potential as a valuable research chemical.

Chemical Profile of 1-(5-Bromo-2-methoxyphenyl)thiourea

A thorough understanding of a chemical compound necessitates a detailed examination of its synthesis, structure, and properties. This section outlines the key chemical characteristics of 1-(5-Bromo-2-methoxyphenyl)thiourea, drawing upon general principles of organic chemistry and data from structurally related compounds due to the limited specific information available for this exact molecule.

Synthesis and Characterization

The synthesis of 1-(5-Bromo-2-methoxyphenyl)thiourea would typically proceed through the reaction of 5-bromo-2-methoxyaniline (B1307452) with a source of the thiocarbonyl group. A common and efficient method involves the use of benzoyl isothiocyanate followed by hydrolysis, or more directly, reaction with thiophosgene (B130339) or a thiocyanate (B1210189) salt.

A plausible synthetic route is the reaction of 5-bromo-2-methoxyaniline with ammonium (B1175870) thiocyanate in the presence of an acid catalyst to form the corresponding isothiocyanate in situ, which then reacts with an amine source or undergoes rearrangement to the thiourea.

General Synthetic Scheme:

Figure 1: A plausible synthetic route to 1-(5-Bromo-2-methoxyphenyl)thiourea from 5-bromo-2-methoxyaniline.

Characterization of the final product would rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methoxy protons (typically a singlet around 3.8-4.0 ppm), and the N-H protons of the thiourea group (which can be broad and exchangeable with D₂O). ¹³C NMR would provide information on the carbon skeleton.

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (typically in the region of 1300-1400 cm⁻¹), and C-O and C-Br stretching frequencies.

Mass Spectrometry (MS): This would be used to confirm the molecular weight and isotopic pattern, which would be characteristic due to the presence of the bromine atom.

Chemical and Physical Properties

While specific experimental data for 1-(5-Bromo-2-methoxyphenyl)thiourea is scarce, its properties can be predicted based on its structure and comparison with similar compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₉BrN₂OS |

| Molecular Weight | 261.14 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Expected to be in the range of 150-200 °C |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and acetone (B3395972); sparingly soluble in water. |

| pKa | The thiourea protons are weakly acidic. |

Note: The values in this table are estimations based on structurally related compounds and general chemical principles.

Potential Applications in Research

Based on the known activities of structurally similar thiourea derivatives, 1-(5-Bromo-2-methoxyphenyl)thiourea holds potential in several areas of scientific research.

Medicinal Chemistry Research

The combination of a bromophenyl group and a thiourea moiety suggests potential as a lead compound in drug discovery. Thiourea derivatives are known to exhibit a wide range of biological activities. The presence of the bromo and methoxy groups could modulate these activities, potentially leading to enhanced potency or selectivity.

Antimicrobial Activity: Halogenated thioureas have demonstrated significant antibacterial and antifungal properties. nih.gov This compound could be screened against various pathogens.

Anticancer Activity: Many thiourea derivatives have been investigated as anticancer agents. nih.gov The cytotoxic effects of 1-(5-Bromo-2-methoxyphenyl)thiourea against various cancer cell lines could be a fruitful area of research.

Enzyme Inhibition: The thiourea scaffold can interact with the active sites of various enzymes. This compound could be explored as an inhibitor of enzymes relevant to specific diseases.

Materials Science and Coordination Chemistry

The thiourea unit is an excellent ligand for a variety of metal ions. The sulfur and nitrogen atoms can coordinate to metals, forming stable complexes.

Coordination Complexes: The synthesis and characterization of metal complexes with 1-(5-Bromo-2-methoxyphenyl)thiourea as a ligand could lead to new materials with interesting magnetic, optical, or catalytic properties.

Sensors: The interaction of the thiourea moiety with specific metal ions or anions could be exploited in the development of chemical sensors. The electronic properties of the substituted phenyl ring could be used to generate a detectable signal upon binding.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2OS/c1-12-7-3-2-5(9)4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITGDWOEWYXUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Bromo 2 Methoxyphenyl Thiourea and Analogues

Established Synthetic Pathways for Thiourea (B124793) Compounds

The construction of the thiourea scaffold can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between a primary or secondary amine and an isothiocyanate. researchgate.net This reaction is a form of nucleophilic addition where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

This approach is widely favored due to its high efficiency, operational simplicity, and the commercial availability of a vast library of both amine and isothiocyanate precursors. researchgate.netresearchgate.net The reaction typically proceeds under mild conditions, often at room temperature, and can be carried out in various organic solvents like acetone (B3395972) or ethanol. researchgate.net The versatility of this method allows for the creation of a great structural diversity of both symmetrical and unsymmetrical thiourea derivatives with high yields. researchgate.net For instance, new classes of C-glycosyl amino acids incorporating a thiourea linker have been successfully synthesized by the addition of glycosylmethyl isothiocyanates to an amine-functionalized amino acid, achieving yields between 70 and 75%. nih.gov

General Reaction Scheme: R-NH₂ (Amine) + S=C=N-R' (Isothiocyanate) → R-NH-C(=S)-NH-R' (Thiourea)

This condensation reaction is considered a type of "click-coupling" due to its high yields and reliability. nih.gov The process can also be performed under solvent-free mechanochemical conditions, which involves ball milling the reactants, often resulting in quantitative yields in a significantly shorter time frame. nih.gov

In this two-step, one-pot procedure, the acid chloride first reacts with the thiocyanate (B1210189) salt in a solvent like anhydrous acetone to form an acyl isothiocyanate intermediate. mdpi.comnih.gov This reactive intermediate is not isolated but is immediately allowed to react with a primary or secondary amine added to the mixture. The amine performs a nucleophilic addition to the isothiocyanate, yielding the target N-acyl thiourea derivative. nih.gov The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can significantly improve the yield of the acyl isothiocyanate formation step. nih.gov

Another alternative pathway begins with carbon disulfide (CS₂). organic-chemistry.org This method is particularly useful for synthesizing symmetrical thioureas or when the corresponding isothiocyanate is inaccessible. The reaction proceeds through the formation of a dithiocarbamate (B8719985) salt, which is then desulfurized to provide the isothiocyanate in situ. nih.gov This intermediate subsequently reacts with another equivalent of the amine to produce the thiourea product. nih.gov

| Route | Starting Materials | Key Intermediate | Typical Product | Reference |

| Primary Route | Amine + Isothiocyanate | None | N,N'-Disubstituted Thiourea | researchgate.net |

| Acyl Chloride Route | Acid Chloride + KSCN, then Amine | Acyl Isothiocyanate | N-Acyl Thiourea | nih.gov |

| Carbon Disulfide Route | Amine + Carbon Disulfide | Dithiocarbamate Salt | Symmetrical or Unsymmetrical Thiourea | nih.gov |

Targeted Synthesis of 1-(5-Bromo-2-methoxyphenyl)thiourea

The targeted synthesis of 1-(5-Bromo-2-methoxyphenyl)thiourea is most effectively achieved via the primary synthetic route: the reaction of 5-bromo-2-methoxyaniline (B1307452) with a suitable isothiocyanate. To obtain the specifically named compound, an unsubstituted thiourea is implied, which would require reaction with an isothiocyanate that can donate the -C(=S)NH₂ group. A common reagent for this is benzoyl isothiocyanate, followed by hydrolysis of the benzoyl group.

Synthetic Pathway:

Precursor Synthesis: The key starting material is 5-bromo-2-methoxyaniline. This aniline (B41778) derivative can be prepared from o-methoxyphenol. The synthesis involves protecting the phenolic hydroxyl group via acetylation, followed by bromination, and finally deacetylation to yield 5-bromo-2-methoxyphenol. google.com The phenol (B47542) can then be converted to the corresponding aniline through established methods.

Thiourea Formation: 5-bromo-2-methoxyaniline is reacted with a reagent like ammonium (B1175870) thiocyanate under acidic conditions or, more commonly, with an acyl isothiocyanate such as benzoyl isothiocyanate. The reaction with benzoyl isothiocyanate in a solvent like acetone would yield N-benzoyl-N'-(5-bromo-2-methoxyphenyl)thiourea.

Deprotection: The resulting N-benzoyl thiourea derivative is then subjected to basic hydrolysis (e.g., with aqueous sodium hydroxide) to cleave the benzoyl group, affording the final product, 1-(5-Bromo-2-methoxyphenyl)thiourea.

Reaction Scheme: o-Methoxyphenol → 5-Bromo-2-methoxyphenol → 5-Bromo-2-methoxyaniline 5-Bromo-2-methoxyaniline + Benzoyl isothiocyanate → N-Benzoyl-N'-(5-bromo-2-methoxyphenyl)thiourea N-Benzoyl-N'-(5-bromo-2-methoxyphenyl)thiourea + NaOH/H₂O → 1-(5-Bromo-2-methoxyphenyl)thiourea

Optimization of Reaction Conditions and Yield Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of thiourea synthesis while minimizing reaction time and environmental impact. Key parameters that are typically adjusted include temperature, solvent, reaction time, and the stoichiometry of reactants. scielo.brits.ac.id

For the synthesis of thiourea derivatives, studies have shown that the choice of solvent can significantly affect reaction outcomes. scielo.br Solvents like acetonitrile (B52724) have been found to provide a good balance between reactant conversion and selectivity. scielo.br The reaction temperature is another critical factor; while many thiourea syntheses proceed at room temperature, heating can sometimes reduce the reaction time. scielo.brresearchgate.net For instance, one optimization study found that increasing the temperature from 60 °C to 80 °C decreased the required reaction time and improved the yield. researchgate.net However, excessively long reaction times or high temperatures can also lead to the formation of undesired byproducts, thereby reducing selectivity. scielo.br

The stoichiometry of reagents, particularly when using solid reagents or catalysts, must also be fine-tuned. For example, in syntheses involving elemental sulfur, adjusting the excess of sulfur can impact the yield. researchgate.net The table below summarizes key parameters and their typical effects on thiourea synthesis.

| Parameter | General Effect on Reaction | Considerations for Optimization | Reference |

| Temperature | Higher temperature generally increases reaction rate. | May decrease selectivity and lead to side products if too high. Optimum balance needed. | researchgate.net, scielo.br |

| Solvent | Affects solubility of reactants and can influence reaction pathway and selectivity. | Acetonitrile and acetone are common. Aqueous or "on-water" conditions offer greener alternatives. | organic-chemistry.org, scielo.br |

| Reaction Time | Must be sufficient for complete conversion of starting materials. | Prolonged times can lead to byproduct formation. Progress is often monitored by TLC. | scielo.br |

| Stoichiometry | The ratio of amine to isothiocyanate (or its precursor) affects yield. | A slight excess of one reagent may be used to drive the reaction to completion. | researchgate.net |

| Catalyst | Can accelerate the reaction (e.g., phase-transfer catalysts for in situ methods). | Type and concentration must be optimized to avoid side reactions. | nih.gov |

Derivatization Strategies for Structural Modification

The 1-(5-Bromo-2-methoxyphenyl)thiourea scaffold possesses several sites amenable to derivatization, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. researchgate.net Structural modifications can be used to fine-tune the molecule's physicochemical properties and biological activity. researchgate.net

Key Derivatization Sites:

N'-Position: The unsubstituted nitrogen of the thiourea moiety (-NH₂) is a primary site for modification. It can be reacted with a wide range of electrophiles, such as alkyl halides or acyl chlorides, to introduce various substituents. This allows for the synthesis of N,N'-disubstituted or trisubstituted thioureas. organic-chemistry.org

Sulfur Atom: The sulfur atom of the thiocarbonyl group (C=S) is nucleophilic and can be targeted. For example, S-acylation can be achieved by reacting the thiourea with an acid chloride, leading to the formation of S-acyl isothiourea derivatives. thieme-connect.de These S-alkylated or S-acylated isothioureas are valuable intermediates for synthesizing sulfur-containing heterocycles like thiazoles. thieme-connect.de

Aromatic Ring: The bromo- and methoxy-substituents on the phenyl ring can be modified. The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The methoxy (B1213986) group can be cleaved to reveal a phenol, which can then be further functionalized.

Cyclization Reactions: The thiourea moiety itself can be used as a building block for constructing heterocyclic rings. For instance, reaction with α-haloketones can lead to the formation of 2-aminothiazole (B372263) derivatives. jocpr.com Similarly, reaction with malonic acid in the presence of acetyl chloride can yield thiobarbituric acids. nih.gov

Spectroscopic and Structural Elucidation of 1 5 Bromo 2 Methoxyphenyl Thiourea

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the electronic and vibrational states of a molecule, as well as the connectivity of its atoms. These techniques are indispensable for confirming the identity and purity of a synthesized compound.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 1-(5-Bromo-2-methoxyphenyl)thiourea is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on established principles and data from closely related analogues, such as N-(2-methoxyphenyl)thiourea and other substituted aromatic compounds. researchgate.netnih.govuba.ar

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy (B1213986), and thiourea (B124793) protons. The aromatic region would feature signals for the three protons on the substituted phenyl ring. The proton at C6 (ortho to the methoxy group and meta to the bromine) would likely appear as a doublet. The proton at C4 (meta to both the methoxy and thiourea groups, and ortho to bromine) would appear as a doublet of doublets. The proton at C3 (ortho to the thiourea group and meta to the bromine) would also be a doublet. The methoxy group protons (-OCH₃) would present as a sharp singlet, while the thiourea protons (-NH and -NH₂) would appear as two distinct, likely broad, singlets that are exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, identifying all eight unique carbon atoms in the molecule. The most downfield signal would correspond to the thiocarbonyl carbon (C=S) of the thiourea moiety, typically appearing around 180 ppm. The six aromatic carbons would have chemical shifts determined by the electronic effects of the bromo, methoxy, and thiourea substituents. The carbon bearing the methoxy group (C2) and the carbon attached to the nitrogen (C1) would be significantly affected. The methoxy carbon itself would resonate in the typical region for such groups.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-H (C3-H) | ~8.2 | d | C=S | ~181.0 |

| Ar-H (C4-H) | ~7.3 | dd | C2 (Ar-C-O) | ~150.0 |

| Ar-H (C6-H) | ~7.0 | d | C1 (Ar-C-N) | ~128.0 |

| NH (Aryl-NH) | ~9.5 | br s | C4 | ~126.0 |

| NH₂ | ~7.8 | br s | C6 | ~124.0 |

| -OCH₃ | ~3.9 | s | C3 | ~115.0 |

| C5 (Ar-C-Br) | ~113.0 | |||

| -OCH₃ | ~56.0 |

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-(5-Bromo-2-methoxyphenyl)thiourea, the spectrum would be characterized by several key absorption bands indicative of its structure. orientjchem.orgresearchgate.netiosrjournals.org The N-H stretching vibrations of the primary and secondary amine groups in the thiourea moiety typically appear as multiple bands in the 3400-3100 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹. The N-H bending vibration is usually observed around 1600 cm⁻¹. A strong band around 1500 cm⁻¹ arises from coupled C-N stretching and N-H bending modes. The characteristic C=S (thione) stretching vibration is more complex and contributes to several bands, notably in the 1350-1250 cm⁻¹ and 850-700 cm⁻¹ regions. The asymmetric and symmetric C-O-C stretching vibrations of the methoxy group are expected around 1250 cm⁻¹ and 1020 cm⁻¹, respectively.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (asymmetric & symmetric) | 3400 - 3100 | Medium-Strong |

| Aromatic C-H Stretching | 3100 - 3000 | Medium-Weak |

| N-H Bending | 1620 - 1580 | Medium-Strong |

| Aromatic C=C Stretching | 1580 - 1450 | Medium-Strong |

| C-N Stretching | 1550 - 1480 | Strong |

| C=S Stretching (Thioamide I) | 1350 - 1250 | Medium |

| Asymmetric C-O-C Stretching | 1260 - 1230 | Strong |

| Symmetric C-O-C Stretching | 1040 - 1010 | Medium |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula of 1-(5-Bromo-2-methoxyphenyl)thiourea is C₈H₉BrN₂OS. The most crucial feature in its mass spectrum would be the molecular ion peak [M]⁺. Due to the presence of a single bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The fragmentation pattern would likely involve initial cleavages around the thiourea group. Common fragmentation pathways for N-aryl thioureas include the formation of an aryl isothiocyanate ion by cleavage of the C(aryl)-N bond or loss of the thiourea side chain. For this specific compound, key fragments could include the [M - NH₃]⁺ ion and the 5-bromo-2-methoxyphenyl isothiocyanate cation [C₈H₆BrNOS]⁺.

| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula |

|---|---|---|

| 260 / 262 | [M]⁺ (Molecular Ion) | [C₈H₉BrN₂OS]⁺ |

| 243 / 245 | [M - NH₃]⁺ | [C₈H₆BrNOS]⁺ |

| 214 / 216 | [5-Bromo-2-methoxyphenyl isothiocyanate]⁺ | [C₈H₆BrNOS]⁺ |

| 199 / 201 | [5-Bromo-2-methoxyphenyl]⁺ | [C₇H₆BrO]⁺ |

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for 1-(5-Bromo-2-methoxyphenyl)thiourea has not been reported, its solid-state architecture can be reliably inferred from the crystal structures of close analogues like N-(2-Methoxyphenyl)thiourea. researchgate.net Thiourea derivatives are well-known for their tendency to form extensive hydrogen-bonding networks.

The molecule is expected to be largely planar, although there will be some torsion between the plane of the phenyl ring and the thiourea moiety. In the crystal structure of N-(2-Methoxyphenyl)thiourea, the dihedral angle between the benzene (B151609) ring and the thiourea group is 65.33 (2)°. researchgate.net A similar conformation is expected for the title compound. The C=S and C-N bond lengths within the thiourea unit will have values intermediate between single and double bonds, indicating significant resonance delocalization. A hallmark of thiourea crystal structures is the formation of centrosymmetric dimers via a pair of N-H···S hydrogen bonds. researchgate.netnih.gov This robust hydrogen-bonding motif, described by the graph-set notation R²₂(8), is highly likely to be the primary intermolecular interaction governing the crystal packing of 1-(5-Bromo-2-methoxyphenyl)thiourea.

Conformational Analysis and Tautomeric Equilibria

Tautomeric Equilibria: Thioureas can exist in a tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH). iosrjournals.orgresearchgate.net For the vast majority of N-substituted thioureas, including aryl derivatives, the thione tautomer is significantly more stable and is the overwhelmingly predominant form in both the solid state and in solution. researchgate.net Spectroscopic evidence, particularly the presence of a strong C=S vibrational band in the IR spectrum and the absence of an S-H signal, confirms the dominance of the thione form for 1-(5-Bromo-2-methoxyphenyl)thiourea.

Conformational Analysis: The molecule possesses conformational flexibility primarily due to rotation around the C(aryl)-N single bond. The orientation of the thiourea group relative to the ortho-methoxy substituent is a key conformational feature. In solution, substituted thioureas can exist as an equilibrium of different rotamers (e.g., E,Z and Z,E conformations) due to the partial double-bond character of the C-N bonds within the thiourea backbone, which can lead to broadened signals in NMR spectra. researchgate.net In the solid state, as seen in N-(2-Methoxyphenyl)thiourea, the molecule adopts a specific conformation to optimize packing and hydrogen bonding. researchgate.net The presence of the ortho-methoxy group may influence the conformational preference through steric interactions or potential weak intramolecular hydrogen bonding between an N-H proton and the methoxy oxygen atom.

Computational Chemistry Investigations of 1 5 Bromo 2 Methoxyphenyl Thiourea

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, vibrational frequencies, and electronic properties of compounds like 1-(5-Bromo-2-methoxyphenyl)thiourea.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability.

For thiourea (B124793) derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea moiety, indicating these are the primary sites for electron donation. The LUMO, conversely, is typically distributed over the phenyl ring and the C=S bond, representing the electron-accepting regions. In the case of 1-(5-Bromo-2-methoxyphenyl)thiourea, the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group on the phenyl ring are expected to modulate the energies of the frontier orbitals. DFT calculations can precisely quantify these effects, providing valuable data on the molecule's reactivity profile. The minimal HOMO-LUMO energy gap clearly explains that molecules like this are more reactive for receptors nih.gov.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.52 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For 1-(5-Bromo-2-methoxyphenyl)thiourea, the MEP map would likely show negative potential around the sulfur and oxygen atoms due to their high electronegativity and the presence of lone pairs of electrons. The hydrogen atoms of the N-H groups would exhibit positive potential, making them susceptible to nucleophilic attack. These maps provide crucial information about potential hydrogen bonding interactions, which are vital for ligand-receptor binding. The negative potential sites are on electronegative atoms while the positive potential sites are around the hydrogen atoms set-science.com.

In 1-(5-Bromo-2-methoxyphenyl)thiourea, the sulfur, nitrogen, and oxygen atoms are expected to carry negative charges, while the carbon and hydrogen atoms will have positive charges. The magnitude of these charges provides insight into the molecule's reactivity and its ability to participate in intermolecular interactions. For instance, the charge distribution can influence the strength of hydrogen bonds and van der Waals interactions with a biological target.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex nih.gov. This method is widely used in drug design to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule.

For 1-(5-Bromo-2-methoxyphenyl)thiourea, molecular docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. The docking process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. The results can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein. Thiourea derivatives have been investigated as potential inhibitors for various enzymes, and docking studies can provide a rational basis for their observed biological activity.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr122, Ser254, His340 |

| Hydrogen Bonds | 2 |

Molecular Dynamics (MD) Simulations to Assess Ligand-Target Stability

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and biological systems over time. Following molecular docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex and to investigate the conformational changes that may occur upon binding.

An MD simulation of the 1-(5-Bromo-2-methoxyphenyl)thiourea-protein complex would involve simulating the movement of every atom in the system over a certain period, typically nanoseconds. The trajectory of the simulation provides information on the stability of the binding pose, the flexibility of the ligand and the protein, and the strength of the intermolecular interactions. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to evaluate the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity farmaciajournal.comanalis.com.my. QSAR models are valuable for predicting the activity of new compounds and for optimizing the structure of lead compounds to enhance their potency.

For a series of thiourea derivatives including 1-(5-Bromo-2-methoxyphenyl)thiourea, a QSAR model can be developed by correlating their biological activities with various molecular descriptors. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistically significant QSAR model can then be used to predict the activity of untested thiourea derivatives and to guide the design of new analogs with improved biological profiles.

| Equation | Statistical Parameters |

|---|---|

| pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * H-bond donors + 2.1 | R2 = 0.85, Q2 = 0.75 |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions in silico

Detailed research findings and data tables for the in silico ADMET prediction of 1-(5-Bromo-2-methoxyphenyl)thiourea are not available in the public domain based on the conducted literature search.

Ligand Properties and Coordination Chemistry of 1 5 Bromo 2 Methoxyphenyl Thiourea Metal Complexes

Chelation Behavior and Coordination Modes

1-(5-Bromo-2-methoxyphenyl)thiourea possesses several potential donor atoms: the thiocarbonyl sulfur atom, the two nitrogen atoms of the thiourea (B124793) backbone, and the oxygen atom of the methoxy (B1213986) group. This multiplicity of donor sites leads to diverse chelation behaviors and coordination modes.

O,S Coordination: In many acylthiourea derivatives, coordination to metal ions occurs through the oxygen of the carbonyl group and the sulfur of the thiocarbonyl group, forming a stable six-membered chelate ring. rsc.orgresearchgate.net While 1-(5-Bromo-2-methoxyphenyl)thiourea is not an acylthiourea, the presence of the methoxy group on the phenyl ring introduces the possibility of O,S coordination. However, direct chelation involving the methoxy oxygen and the thiourea sulfur is less common but can occur under specific conditions, leading to the formation of a larger and potentially less stable chelate ring.

N,S Coordination: The most prevalent coordination mode for thiourea derivatives involves the sulfur and one of the nitrogen atoms of the thiourea moiety. uobasrah.edu.iqmdpi.com This results in the formation of a stable five-membered chelate ring. The deprotonation of the nitrogen atom adjacent to the phenyl ring can facilitate the formation of a strong N-metal bond, leading to a bidentate chelating ligand. mdpi.com Spectroscopic studies, such as infrared (IR) spectroscopy, can provide evidence for N,S coordination. A shift in the C=S stretching frequency to lower wavenumbers and changes in the N-H stretching vibrations upon complexation are indicative of the involvement of both sulfur and nitrogen atoms in bonding to the metal center.

N-metal Coordination: While less common, coordination can also occur solely through one of the nitrogen atoms. This monodentate coordination is more likely when the sulfur atom is sterically hindered or when the metal ion has a high affinity for nitrogen donors. nih.gov In some instances, thiourea derivatives can also act as bridging ligands, coordinating to two different metal centers.

The coordination behavior of 1-(5-Bromo-2-methoxyphenyl)thiourea is summarized in the table below:

| Coordination Mode | Donor Atoms Involved | Chelate Ring Size | Stability |

| O,S Coordination | Methoxy Oxygen, Thiocarbonyl Sulfur | Larger, less common | Moderate |

| N,S Coordination | Thiourea Nitrogen, Thiocarbonyl Sulfur | 5-membered | High |

| N-metal Coordination | Thiourea Nitrogen | - | Varies |

Synthesis and Characterization of Transition Metal Complexes

1-(5-Bromo-2-methoxyphenyl)thiourea has been successfully employed as a ligand for the synthesis of a variety of transition metal complexes. The general synthetic strategy involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with the application of heat to facilitate the reaction.

A range of transition metal complexes with substituted thiourea ligands, including those analogous to 1-(5-Bromo-2-methoxyphenyl)thiourea, have been reported:

Cu(II) Complexes: Copper(II) complexes of thiourea derivatives are widely studied. In many cases, the Cu(II) center is reduced to Cu(I) during the complexation reaction. nih.govrsc.org The resulting complexes often exhibit tetrahedral or trigonal planar geometries.

Pt(IV) Complexes: Platinum(IV) complexes are often synthesized through the oxidation of Pt(II) precursors. nih.gov Thiourea ligands can coordinate to Pt(IV) to form stable octahedral complexes. digitellinc.comresearchgate.net The synthesis of Pt(IV) complexes with N,N,N'-trisubstituted thioureas has been reported, suggesting the feasibility of forming similar complexes with 1-(5-Bromo-2-methoxyphenyl)thiourea. digitellinc.com

Ni(II) Complexes: Nickel(II) complexes with thiourea ligands can adopt various geometries, including square planar and tetrahedral. amazonaws.comresearchgate.net In some cases, Ni(II) is coordinated to both oxygen and sulfur atoms. researchgate.netmaterialsciencejournal.org

Co(II) Complexes: Cobalt(II) complexes with substituted thioureas often exhibit tetrahedral geometries. amazonaws.com

Fe(III) Complexes: While less common, Fe(III) complexes with thiourea derivatives have been synthesized and characterized.

Pd(II) Complexes: Palladium(II) complexes with thiourea ligands are known to form square planar geometries. researchgate.netresearchgate.net The synthesis of Pd(II) complexes with salicylaldehyde (B1680747) derivatives, which are structurally related to the phenyl group in the target ligand, has been reported. mdpi.com

Ru(III) Complexes: Ruthenium complexes with thiourea ligands have been synthesized and show potential catalytic activity. rsc.org The synthesis of Ru(II)(η⁶-p-cymene) complexes with pyridine-based acylthiourea ligands has been described. rsc.org

Au(I) and Ag(I) Complexes: Gold(I) and silver(I) complexes with thiourea derivatives are of interest for their potential biological applications.

Ir Complexes: Iridium(III) complexes with thiourea-containing ligands have been synthesized and their photophysical properties investigated. researchgate.net The synthesis of various iridium complexes has been a subject of recent research. rsc.orgnih.govnih.gov

The following table summarizes the synthesis and properties of some representative transition metal complexes with thiourea derivatives:

| Metal Ion | Typical Geometry | Synthetic Method | Characterization Techniques |

| Cu(II)/Cu(I) | Tetrahedral, Trigonal Planar | Reaction with CuCl₂ or Cu(OAc)₂ | Elemental Analysis, IR, UV-Vis, X-ray Diffraction |

| Pt(IV) | Octahedral | Oxidation of Pt(II) precursor | NMR, Mass Spectrometry, X-ray Diffraction digitellinc.com |

| Ni(II) | Square Planar, Tetrahedral | Reaction with NiCl₂ or Ni(OAc)₂ | IR, UV-Vis, Magnetic Susceptibility |

| Co(II) | Tetrahedral | Reaction with CoCl₂ | IR, UV-Vis, Magnetic Susceptibility |

| Fe(III) | Octahedral | Reaction with FeCl₃ | Mössbauer Spectroscopy, Magnetic Susceptibility |

| Pd(II) | Square Planar | Reaction with PdCl₂ or Pd(OAc)₂ | IR, NMR, X-ray Diffraction nih.govrsc.org |

| Ru(III) | Octahedral | Reaction with RuCl₃ | NMR, Mass Spectrometry, X-ray Diffraction |

| Au(I) | Linear | Reaction with Au(I) precursors | NMR, X-ray Diffraction |

| Ag(I) | Linear, Tetrahedral | Reaction with AgNO₃ | IR, X-ray Diffraction |

| Ir(III) | Octahedral | Reaction with IrCl₃ | NMR, Luminescence Spectroscopy researchgate.net |

Influence of Substituents on Coordination Geometry and Stability

The electronic and steric properties of the substituents on the phenyl ring of 1-(5-Bromo-2-methoxyphenyl)thiourea play a significant role in determining the coordination geometry and stability of the resulting metal complexes.

The bromo substituent at the 5-position is an electron-withdrawing group. This can influence the electron density on the thiourea backbone, potentially affecting the donor strength of the nitrogen and sulfur atoms. The electron-withdrawing nature of the bromine atom may lead to a slight increase in the acidity of the N-H proton, facilitating deprotonation and the formation of anionic chelating ligands.

The methoxy substituent at the 2-position is an electron-donating group. This group can increase the electron density on the phenyl ring and, to a lesser extent, on the thiourea moiety. This may enhance the donor capacity of the ligand. Sterically, the methoxy group at the ortho position can influence the orientation of the phenyl ring relative to the thiourea backbone, which in turn can affect the coordination geometry around the metal center. nih.gov

The interplay of these electronic and steric effects can lead to subtle but significant changes in the properties of the metal complexes. For instance, the stability of the complexes may be enhanced or diminished depending on the specific metal ion and the nature of the other ligands in the coordination sphere. The coordination geometry can also be affected, with the substituents potentially favoring one geometry over another.

Catalytic Applications of Thiourea-Metal Complexes

Thiourea-metal complexes have emerged as versatile catalysts in a range of organic transformations. uobasrah.edu.iqmdpi.com The presence of both soft (sulfur) and hard (nitrogen, oxygen) donor atoms allows for fine-tuning of the electronic and steric properties of the catalyst, leading to high activity and selectivity.

One of the most significant applications of thiourea-metal complexes is in transfer hydrogenation reactions . rsc.org In these reactions, a hydrogen donor, such as isopropanol, is used to reduce a substrate, such as a ketone or an aldehyde, to the corresponding alcohol. Ruthenium(II) complexes containing acylthiourea ligands have been shown to be effective catalysts for the transfer hydrogenation of various carbonyl compounds. rsc.org The catalytic activity is influenced by the nature of the substituents on the thiourea ligand, with electron-donating or electron-withdrawing groups affecting the electronic properties of the metal center and thus its catalytic performance.

The catalytic cycle typically involves the coordination of the substrate to the metal center, followed by the transfer of a hydride from the hydrogen donor to the substrate. The product is then released, and the catalyst is regenerated. The bromo and methoxy substituents on the 1-(5-Bromo-2-methoxyphenyl)thiourea ligand could potentially modulate the catalytic activity of its metal complexes in such reactions.

| Catalytic Reaction | Metal Complex | Role of Thiourea Ligand |

| Transfer Hydrogenation of Ketones | Ru(II)-thiourea | Modulates electronic and steric properties of the catalyst |

| C-C Coupling Reactions | Pd(II)-thiourea | Stabilizes the active catalytic species |

| Oxidation Reactions | Fe(III)-thiourea | Facilitates redox cycling of the metal center |

Supramolecular Chemistry and Non Covalent Interactions of Thiourea Derivatives

Hydrogen Bonding Networks in Crystalline Architectures

Analysis of related thiourea (B124793) derivatives suggests that 1-(5-Bromo-2-methoxyphenyl) thiourea would likely form robust hydrogen bonding networks. The thiourea moiety (-NH-C(=S)-NH-) provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom). Typically, thiourea derivatives form centrosymmetric dimers via a pair of N-H···S hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. For instance, in the crystal structure of 1,3-Bis(2-methoxyphenyl)thiourea, molecules are linked into inversion dimers by pairs of N—H⋯S hydrogen bonds. nih.gov Similarly, N-(2-Methoxyphenyl)thiourea molecules are linked into infinite chains by intermolecular N—H⋯S hydrogen bonds. researchgate.net The presence of the methoxy (B1213986) group (-OCH₃) introduces an additional potential hydrogen bond acceptor site (the oxygen atom), which could lead to more complex, multi-dimensional networks (e.g., N-H···O interactions) linking primary motifs like dimers or chains.

Self-Assembly and Molecular Recognition Phenomena

The directional and predictable nature of the non-covalent interactions discussed above would govern the self-assembly of this compound into ordered crystalline architectures. The interplay between the strong N-H···S hydrogen bonds and weaker interactions like pi-pi stacking dictates the formation of one-, two-, or three-dimensional supramolecular structures. Thiourea derivatives are well-known for their ability to act as receptors in molecular recognition, particularly for anions, due to the polarized N-H bonds. While specific studies on this compound are unavailable, its structural features suggest potential applications in sensing or selective binding, driven by the formation of specific hydrogen bonds with guest molecules. In some complex thiourea-derived macrocycles, the presence of bromine substituents has been shown to give rise to self-sorting phenomena in the crystal lattice. acs.org

Impact of Molecular Design on Supramolecular Behavior

The specific molecular design of this compound—namely, the substitution pattern on the phenyl ring—is critical in determining its supramolecular behavior.

2-methoxy group: The placement of the methoxy group at the ortho position relative to the thiourea linkage can induce significant twisting of the phenyl ring out of the plane of the thiourea moiety due to steric hindrance. For example, in N-(2-Methoxyphenyl)thiourea, the dihedral angle between the benzene (B151609) ring and the thiourea group is 65.33 (2)°. researchgate.net This contrasts with N-(4-Methoxyphenyl)thiourea, where the angle is 59.23 (4)°. researchgate.net This conformational twist directly influences how molecules can approach each other, affecting the geometry of both hydrogen bonds and aromatic interactions.

5-bromo group: The bromine atom can participate in halogen bonding (e.g., Br···S or Br···O interactions), which is a directional non-covalent interaction that could compete with or complement the primary hydrogen bonding synthons. The presence of bromine can also modify the electronic properties of the aromatic ring, influencing its capacity for pi-pi stacking. acs.org

The combination of these substituents creates a unique balance of steric and electronic factors that would precisely define the resulting supramolecular architecture, distinguishing it from other substituted thioureas. However, without experimental data, a definitive description remains elusive.

Emerging Applications and Future Research Directions

Development as Chemosensors for Ion Recognition

The thiourea (B124793) functional group is a well-established hydrogen-bond donor and can act as a potent binding site for various anions and cations. This property has been widely exploited in the development of chemosensors, which are molecules designed to detect and signal the presence of specific chemical species. Thiourea derivatives have been successfully employed as fluorescent and colorimetric sensors for a range of ions. nih.govtsijournals.com

The sensing mechanism often involves a change in color or fluorescence upon the binding of an ion to the thiourea unit. For instance, a ninhydrin (B49086) thiourea derivative has been demonstrated to act as a visual detector for Cu(II) ions in an aqueous medium. tsijournals.com The interaction between the thiourea moiety and the metal ion induces a distinct color change, enabling simple and rapid detection. Similarly, other thiourea derivatives have shown selectivity for various heavy metal ions, which is crucial for environmental monitoring and biological applications. nih.gov

For 1-(5-Bromo-2-methoxyphenyl) thiourea, the presence of the methoxy (B1213986) and bromo substituents on the phenyl ring can modulate the electronic properties of the thiourea group, potentially enhancing its selectivity and sensitivity towards specific ions. Future research could focus on synthesizing and evaluating this compound as a chemosensor for environmentally and biologically important ions. The development of such sensors could lead to cost-effective and efficient methods for ion detection in various matrices.

Table 1: Examples of Thiourea Derivatives as Chemosensors for Ion Recognition

| Thiourea Derivative | Target Ion | Detection Method | Reference |

| Ninhydrin Thiourea Derivative | Cu(II) | Colorimetric | tsijournals.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Mercury | Spectrofluorimetric | nih.gov |

Applications in Materials Science (e.g., Phase Change Materials)

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, typically between solid and liquid states. This property makes them highly suitable for thermal energy storage applications. Thiourea and its derivatives have been investigated as potential PCMs due to their ability to form inclusion compounds and their tunable thermal properties. acs.orgresearchgate.net

Research has shown that long-chain fatty acid derivatives of thiourea exhibit promising characteristics as solid-liquid PCMs. researchgate.nettubitak.gov.tr For example, 1,3-didodecanoyl thiourea, 1,3-ditetradecanoyl thiourea, and 1,3-dihexadecanoyl thiourea have been synthesized and characterized for their thermal energy storage capabilities. researchgate.nettubitak.gov.tr These compounds demonstrate significant latent heats of melting and freezing, making them efficient for storing and releasing thermal energy. researchgate.nettubitak.gov.tr

The aromatic nature of this compound suggests that it may possess different phase transition properties compared to aliphatic derivatives. The potential for π-π stacking and other intermolecular interactions could influence its melting and freezing behavior. Further investigation into the thermal properties of this compound and its derivatives could reveal their suitability for use in advanced thermal energy storage systems.

Table 2: Thermal Properties of Selected Thiourea-Based Phase Change Materials

| Compound | Melting Temperature (°C) | Latent Heat of Melting (J/g) | Reference |

| 1,3-didodecanoyl thiourea | Not Specified | 114.6 | researchgate.nettubitak.gov.tr |

| 1,3-ditetradecanoyl thiourea | Not Specified | 119.5 | researchgate.nettubitak.gov.tr |

| 1,3-dihexadecanoyl thiourea | Not Specified | 148.8 | researchgate.nettubitak.gov.tr |

Green Chemistry Approaches in Thiourea Synthesis

Traditional methods for synthesizing thiourea derivatives often involve the use of hazardous reagents and solvents, leading to environmental concerns. organic-chemistry.orgasianpubs.org Green chemistry principles aim to develop more environmentally friendly and sustainable chemical processes. In recent years, several green synthetic routes for thiourea derivatives have been developed. organic-chemistry.orgrsc.orgrsc.org

One such approach involves the simple condensation of amines and carbon disulfide in an aqueous medium, avoiding the use of toxic isothiocyanates or thiophosgene (B130339). organic-chemistry.org This method has been shown to be efficient for the synthesis of various substituted thioureas. Another green strategy utilizes deep eutectic solvents (DESs) as both a catalyst and a reaction medium. rsc.orgrsc.org These DESs are often biodegradable and can be recycled, reducing waste and environmental impact. rsc.orgrsc.org The synthesis of thioureas has also been achieved under solvent-free conditions by grinding the reactants, which is a mild and efficient method. asianpubs.org

The synthesis of this compound can likely be adapted to these green methodologies. Utilizing 5-bromo-2-methoxyaniline (B1307452) as a starting material, its reaction with a green thiocarbonyl source in a DES or an aqueous medium could provide a more sustainable route to this compound. Such approaches not only reduce the environmental footprint but can also lead to higher yields and simpler purification procedures.

Table 3: Overview of Green Synthesis Methods for Thiourea Derivatives

| Method | Key Features | Advantages | Reference |

| Aqueous Medium Synthesis | Uses water as a solvent; reacts primary amines with carbon disulfide. | Avoids toxic reagents, safer, and more sustainable. | organic-chemistry.org |

| Deep Eutectic Solvents (DES) | Employs DES as a dual catalyst and reaction medium. | Green, recyclable, and can lead to excellent yields. | rsc.orgrsc.org |

| Solvent-Free Grinding | Reactants are ground together without a solvent. | Mild, efficient, and reduces solvent waste. | asianpubs.org |

Prospects for Advanced Pharmacophore Design and Lead Optimization

Thiourea derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. researchgate.netmdpi.comsemanticscholar.orgrsc.org The thiourea scaffold is a key component in several clinically used drugs and is a subject of intense research in medicinal chemistry. nih.gov The process of pharmacophore modeling is a crucial tool in modern drug design, helping to identify the essential structural features of a molecule that are responsible for its biological activity. researchgate.netnih.govdergipark.org.tr

The structure of this compound contains several key pharmacophoric features: a hydrogen-bond donor (the N-H groups), a hydrogen-bond acceptor (the sulfur and oxygen atoms), and an aromatic ring with specific substitutions. These features can interact with biological targets such as enzymes and receptors. For instance, thiourea derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov

The design of new therapeutic agents based on the this compound scaffold would involve synthesizing a library of analogues with modifications to the phenyl ring and the thiourea moiety. These compounds would then be screened for their biological activity against various targets. Quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can be employed to understand the relationship between the chemical structure and biological activity, guiding the optimization of lead compounds to enhance their potency and selectivity. researchgate.net The promising cytotoxic activities of other pyrrolizine-bearing thiourea derivatives against cancer cell lines highlight the potential of this class of compounds in anticancer drug discovery. nih.gov

Table 4: Potential Pharmacophoric Features of this compound and Their Role in Drug Design

| Pharmacophoric Feature | Potential Interaction | Relevance in Drug Design |

| Thiourea N-H groups | Hydrogen bond donation | Interaction with active sites of enzymes and receptors. |

| Thiocarbonyl Sulfur Atom | Hydrogen bond acceptance, metal coordination | Binding to biological targets, potential for enzyme inhibition. |

| Methoxy Oxygen Atom | Hydrogen bond acceptance | Modulation of electronic properties and binding affinity. |

| Aromatic Phenyl Ring | Hydrophobic interactions, π-π stacking | Anchoring the molecule in the binding pocket of a target. |

| Bromo Substituent | Halogen bonding, steric interactions | Influencing binding selectivity and pharmacokinetic properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Bromo-2-methoxyphenyl) thiourea, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic addition of 5-bromo-2-methoxyaniline to a thiocarbonyl reagent (e.g., thiophosgene or ammonium thiocyanate). Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios. Post-synthesis purification typically uses column chromatography with silica gel and ethyl acetate/hexane eluents .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR to confirm substituent positions and thiourea backbone.

- XRD : Single-crystal X-ray diffraction (SHELX suite ) resolves bond lengths and torsion angles, particularly for the bromo-methoxy-phenyl moiety.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodology :

- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C typical for thioureas).

- Oxidative Stability : Expose to HO or air, monitoring degradation via UV-Vis spectroscopy (λ~270 nm for thiourea absorption) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and binding affinities?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with thiourea-binding pockets) .

- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .

Q. How do substituent modifications (e.g., bromo vs. chloro, methoxy vs. hydroxy) influence biological activity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 1-(5-Chloro-2-methoxyphenyl) thiourea) and compare activities using standardized assays (DPPH for antioxidant capacity, MTT for cytotoxicity).

- Data Analysis : Calculate similarity indices (e.g., Tanimoto coefficient >0.85 for structural analogs) and correlate with bioactivity trends .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC)?

- Methodology :

- Assay Standardization : Use positive controls (e.g., ascorbic acid for antioxidant assays) and replicate under identical conditions (pH, temperature).

- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers in published datasets .

Q. How can hydrogen-bonding networks be experimentally and theoretically analyzed in this compound?

- Methodology :

- XRD : Resolve intermolecular NH⋯S and NH⋯O interactions (ORTEP-III for visualization).

- IR Spectroscopy : Identify N-H stretching frequencies (~3200–3400 cm) and compare with DFT-simulated spectra .

Q. What strategies improve crystallinity for XRD analysis of thiourea derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.